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molecular formula C13H19NO2 B033467 (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide CAS No. 160169-32-4

(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Cat. No. B033467
M. Wt: 221.29 g/mol
InChI Key: DNSFMKGQWLZMOJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05688830

Procedure details

In Step 1, 2-(2,6-dimethylphenoxy)-1-methyl-ethylamine (mexiletine) is converted to mexiletine acetamide. Mexiletine is treated with an acetylating agent, such as an acetyl chloride or acetic anhydride, in the presence of concentrated aqueous alkali and an organic solvent, e.g., ethyl acetate. The reaction temperature is maintained at about 0°-25° C., preferably below 10° C., for about 10 minutes to 3 hours, preferably about 35 minutes. Following completion of the reaction, the resulting N-[2-(2,6-dimethylphenoxy)-1-methylethyl]-acetamide is isolated by conventional techniques, and used as such in Step 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
mexiletine acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:3]=1[O:4][CH2:5][CH:6]([NH2:8])[CH3:7].CC1[C:20]([O:21]CC(N)C)=[C:19](C)C=CC=1.C(N)(=O)C.C(Cl)(=O)C.C(OC(=O)C)(=O)C>C(OCC)(=O)C>[CH3:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:3]=1[O:4][CH2:5][CH:6]([NH:8][C:20](=[O:21])[CH3:19])[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(OCC(C)N)C(=CC=C1)C
Step Two
Name
mexiletine acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC(=C1OCC(C)N)C.C(C)(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC(=C1OCC(C)N)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature is maintained at about 0°-25° C., preferably below 10° C., for about 10 minutes to 3 hours, preferably about 35 minutes
Duration
35 min
CUSTOM
Type
CUSTOM
Details
completion of the reaction

Outcomes

Product
Name
Type
product
Smiles
CC1=C(OCC(C)NC(C)=O)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05688830

Procedure details

In Step 1, 2-(2,6-dimethylphenoxy)-1-methyl-ethylamine (mexiletine) is converted to mexiletine acetamide. Mexiletine is treated with an acetylating agent, such as an acetyl chloride or acetic anhydride, in the presence of concentrated aqueous alkali and an organic solvent, e.g., ethyl acetate. The reaction temperature is maintained at about 0°-25° C., preferably below 10° C., for about 10 minutes to 3 hours, preferably about 35 minutes. Following completion of the reaction, the resulting N-[2-(2,6-dimethylphenoxy)-1-methylethyl]-acetamide is isolated by conventional techniques, and used as such in Step 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
mexiletine acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:3]=1[O:4][CH2:5][CH:6]([NH2:8])[CH3:7].CC1[C:20]([O:21]CC(N)C)=[C:19](C)C=CC=1.C(N)(=O)C.C(Cl)(=O)C.C(OC(=O)C)(=O)C>C(OCC)(=O)C>[CH3:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:3]=1[O:4][CH2:5][CH:6]([NH:8][C:20](=[O:21])[CH3:19])[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(OCC(C)N)C(=CC=C1)C
Step Two
Name
mexiletine acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC(=C1OCC(C)N)C.C(C)(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC(=C1OCC(C)N)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature is maintained at about 0°-25° C., preferably below 10° C., for about 10 minutes to 3 hours, preferably about 35 minutes
Duration
35 min
CUSTOM
Type
CUSTOM
Details
completion of the reaction

Outcomes

Product
Name
Type
product
Smiles
CC1=C(OCC(C)NC(C)=O)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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